P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonic diamide
Description
P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonic diamide is a phosphonic diamide derivative featuring an azetidine (4-membered nitrogen-containing ring) substituent at the phosphorus center and four methyl groups on the amide nitrogens.
Phosphonic diamides generally exhibit strong electron-donating properties due to the P=O and P–N bonds, making them effective ligands for metal ions like Mn(II) and lanthanides. Their stability, tunable electronic properties, and solubility in organic solvents are influenced by substituents on the phosphorus atom and the amide groups .
Properties
CAS No. |
41657-48-1 |
|---|---|
Molecular Formula |
C7H18N3OP |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
N-[azetidin-1-yl(dimethylamino)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H18N3OP/c1-8(2)12(11,9(3)4)10-6-5-7-10/h5-7H2,1-4H3 |
InChI Key |
VELPESVLJLYQQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N1CCC1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- typically involves the reaction of azetidine with phosphonic diamide derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve maximum efficiency. The process includes steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic diamide, P-1-azetidinyl-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent at the phosphorus center significantly impacts the compound’s stability, electronic structure, and applications. Key analogs include:
Notes:
- Phenyl substituents provide moderate electron-withdrawing effects, stabilizing Mn(II) complexes with green emission (quantum yield ~5–10%) .
- Indolyl substituents enhance UV absorption (5× greater than phenyl analogs) due to π-delocalization, improving light-harvesting in luminescent materials .
- Carbazolyl derivatives exhibit dual emission from Mn(II) centers, attributed to interactions between ligand-centered (LC) and metal-centered (MC) excited states .
- Aziridinyl analogs (3-membered ring) are structurally related to azetidinyl derivatives and are explored for pesticidal applications (e.g., triamiphos) .
Spectroscopic and Luminescent Properties
Phosphonic diamides with aromatic substituents show distinct luminescent behaviors when coordinated to Mn(II):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
